molecular formula C12H15FN4O B2382379 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one CAS No. 2108806-17-1

2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one

Cat. No. B2382379
CAS RN: 2108806-17-1
M. Wt: 250.277
InChI Key: ZGXHWBVMNNCBJV-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one” is a chemical compound . It is also known as “3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” with a CAS Number: 1047655-91-3 . The molecular weight of this compound is 250.27 .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study described a matrix library strategy that resulted in a potent and selective PLD2 inhibitor, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H15FN4O . More detailed structural information may be obtained from resources such as ChemSpider .

Scientific Research Applications

Spiropiperidines as NK2 Receptor Antagonists

A study on spiropiperidines, which include compounds structurally similar to 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one, found that they act as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant receptor binding affinity and antagonistic activity in various tests, indicating their potential in therapeutic applications involving NK2 receptors (Smith et al., 1995).

Synthesis of Diazaspiro Derivatives

Research on the regioselective synthesis of diazaspiro derivatives, including 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, highlighted the potential of these compounds in the field of medicinal chemistry. Such studies contribute to the development of novel pharmaceutical compounds with specific properties (Farag, Elkholy, & Ali, 2008).

Hydroformylation in Pharmaceutical Synthesis

A study involving the hydroformylation of certain alcohols, a key step in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, underscores the importance of this process in creating pharmaceuticals. This research can aid in the synthesis of complex molecules, including those containing the tetrazaspiro[4.5]decan structure (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Examination of Antipsychotic Agents

A detailed examination of a series of compounds structurally related to this compound, focusing on their potential as antipsychotic agents, provides insights into the therapeutic applications of such compounds. This research contributes to understanding the pharmacological profiles and efficacy of potential antipsychotic drugs (Wise et al., 1985).

properties

IUPAC Name

2-(3-fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O/c13-9-2-1-3-10(8-9)17-11(18)15-12(16-17)4-6-14-7-5-12/h1-3,8,14,16H,4-7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHWBVMNNCBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)N(N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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